molecular formula C16H14FNO5S B2768241 N-([2,3'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 2034567-03-6

N-([2,3'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide

Cat. No.: B2768241
CAS No.: 2034567-03-6
M. Wt: 351.35
InChI Key: QKJDAIJRBVMUSV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include retrosynthetic analysis, which involves working backwards from the target molecule to determine possible starting materials .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, the conditions under which the reactions occur, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, and reactivity. These properties can often be predicted based on the compound’s structure and are important for handling and storage .

Scientific Research Applications

Electrophilic Fluorination

  • N-Fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) , a novel electrophilic fluorinating reagent, demonstrates improved enantioselectivity in fluorination reactions, hinting at potential applications in asymmetric synthesis and medicinal chemistry (Yasui et al., 2011).

Anticancer Potential

  • Aminothiazole-Paeonol Derivatives , including N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide, have shown high anticancer potential against several cancer cell lines, suggesting the role of benzenesulfonamide derivatives in developing new anticancer agents (Tsai et al., 2016).

Corrosion Inhibition

  • Research on Piperidine Derivatives indicates their effectiveness as corrosion inhibitors, with compounds like (1-(5-fluoro-2-(methylthio) pyrimidine-4-yl) piperidine-4-yl)-2,5-dimethoxybenzenesulfonamide (FMPPDBS) demonstrating significant protection against iron corrosion, which could imply similar utility for N-([2,3'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide in material sciences (Kaya et al., 2016).

Cyclooxygenase-2 Inhibition

  • 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides as selective COX-2 inhibitors highlight the therapeutic implications of benzenesulfonamide derivatives in inflammation and pain management, with fluorine atom introduction enhancing selectivity (Hashimoto et al., 2002).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action describes how it exerts its effects at the molecular level. This often involves interaction with specific biological targets such as enzymes or receptors .

Safety and Hazards

Safety analysis involves understanding the risks associated with handling the compound. This includes toxicity, flammability, environmental impact, and necessary precautions for safe handling and disposal .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and ways the synthesis or use of the compound could be improved .

Properties

IUPAC Name

3-fluoro-N-[[5-(furan-3-yl)furan-2-yl]methyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO5S/c1-21-16-5-3-13(8-14(16)17)24(19,20)18-9-12-2-4-15(23-12)11-6-7-22-10-11/h2-8,10,18H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKJDAIJRBVMUSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C3=COC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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